molecular formula C22H46Sn B14275475 Tributyl(dec-5-EN-5-YL)stannane CAS No. 162375-22-6

Tributyl(dec-5-EN-5-YL)stannane

Cat. No.: B14275475
CAS No.: 162375-22-6
M. Wt: 429.3 g/mol
InChI Key: BRANMIUMBCLYAY-UHFFFAOYSA-N
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Description

Tributyl(dec-5-en-5-yl)stannane is an organotin compound, characterized by the presence of a tin atom bonded to three butyl groups and a dec-5-en-5-yl group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as reagents in various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(dec-5-en-5-yl)stannane can be synthesized through the hydrostannation of alkynes. The reaction typically involves the use of tributyltin hydride and a suitable catalyst, such as ruthenium complexes, under an inert atmosphere . The reaction conditions often include the use of dry solvents like tetrahydrofuran (THF) and the exclusion of moisture to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tributyl(dec-5-en-5-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in radical reactions, the products can include reduced alkenes or alkanes, while in substitution reactions, the products are often aryl derivatives .

Mechanism of Action

The mechanism of action of tributyl(dec-5-en-5-yl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical-mediated transformations, such as hydrogen atom transfer or addition to unsaturated bonds . In substitution reactions, the tin atom acts as a nucleophile, facilitating the formation of new carbon-tin bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(dec-5-en-5-yl)stannane is unique due to the presence of the dec-5-en-5-yl group, which can impart different reactivity and selectivity in chemical reactions compared to other organotin compounds. This makes it a valuable reagent in organic synthesis and material science .

Properties

CAS No.

162375-22-6

Molecular Formula

C22H46Sn

Molecular Weight

429.3 g/mol

IUPAC Name

tributyl(dec-5-en-5-yl)stannane

InChI

InChI=1S/C10H19.3C4H9.Sn/c1-3-5-7-9-10-8-6-4-2;3*1-3-4-2;/h9H,3-8H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

BRANMIUMBCLYAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CCCC)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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